1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
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Overview
Description
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological activities and are often used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 4-Methylbenzyl Group: The piperazine ring is then substituted with a 4-methylbenzyl group using reagents such as 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the Phenoxy Group: The final step involves the attachment of the phenoxy group to the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonium salts in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. The compound may also interact with other proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)piperazine: A simpler piperazine derivative with similar biological activities.
1-(2-Fluorophenyl)piperazine: Another piperazine derivative with different substituents, leading to varied biological properties.
1-Phenylpiperazine: A piperazine derivative with a phenyl group, used in various pharmaceutical applications.
Uniqueness
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its combination of a phenoxy group and a 4-methylbenzyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-17-7-9-18(10-8-17)15-21-11-13-22(14-12-21)20(23)16-24-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCACPXFOGWSZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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